(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 866342-32-7
VCID: VC7119958
InChI: InChI=1S/C24H21N3O4S/c1-16-12-13-19(14-17(16)2)25-23(28)21-15-18-8-6-7-11-22(18)31-24(21)26-27-32(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24-
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C
Molecular Formula: C24H21N3O4S
Molecular Weight: 447.51

(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide

CAS No.: 866342-32-7

Cat. No.: VC7119958

Molecular Formula: C24H21N3O4S

Molecular Weight: 447.51

* For research use only. Not for human or veterinary use.

(2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide - 866342-32-7

Specification

CAS No. 866342-32-7
Molecular Formula C24H21N3O4S
Molecular Weight 447.51
IUPAC Name (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C24H21N3O4S/c1-16-12-13-19(14-17(16)2)25-23(28)21-15-18-8-6-7-11-22(18)31-24(21)26-27-32(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Standard InChI Key YWPSWRVKSYXCMZ-LCUIJRPUSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a chromene backbone fused with a benzenesulfonamidoimino group at position 2 and a 3,4-dimethylphenylcarboxamide moiety at position 3 (Figure 1). The Z-configuration of the imino group is critical for its stereochemical stability, as confirmed by its IUPAC name: (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide. The chromene core (a benzopyran derivative) provides a planar aromatic system, while the sulfonamido and dimethylphenyl groups introduce steric and electronic modifications that influence solubility and target binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number866342-32-7
Molecular FormulaC24H21N3O4S\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight447.51 g/mol
IUPAC Name(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,4-dimethylphenyl)chromene-3-carboxamide
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C
SolubilityNot available

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide follows multi-component reactions typical of chromene derivatives . A plausible route involves:

  • Condensation: Reacting dimedone (5,5-dimethylcyclohexane-1,3-dione) with ethyl 3-oxobutanoate and an aromatic aldehyde under basic conditions (e.g., triethylamine) to form a tetrahydrochromene intermediate .

  • Sulfonylation: Introducing the benzenesulfonamido group via nucleophilic substitution or hydrazine coupling.

  • Carboxamide Formation: Coupling the intermediate with 3,4-dimethylaniline using carbodiimide-based activating agents.

Table 2: Key Reaction Conditions

StepReagents/ConditionsOutcome
CondensationDimedone, ethyl 3-oxobutanoate, aldehyde, triethylamine, ethanolTetrahydrochromene carboxylate
SulfonylationBenzenesulfonyl chloride, hydrazine, DMFSulfonamidoimino group incorporation
Amidation3,4-Dimethylaniline, EDC/HOBtCarboxamide formation

Mechanistic Insights

The Z-configuration of the imino group is stabilized by intramolecular hydrogen bonding between the sulfonamido nitrogen and the chromene oxygen. This conformation restricts rotation around the C=N bond, enhancing binding specificity to biological targets .

Comparative Analysis with Analogous Compounds

Substituent Effects

Replacing the 3,4-dimethylphenyl group with a 3,5-dimethoxyphenyl moiety (as in CAS 902298-26-4) increases molecular weight to 479.5 g/mol and alters electronic properties, potentially enhancing antioxidant capacity but reducing solubility .

Structural-Activity Relationships (SAR)

  • Electron-Donating Groups: Methoxy substituents improve radical scavenging but may reduce anticancer potency .

  • Sulfonamido Linkers: Enhance target affinity through hydrogen bonding with enzymatic active sites.

Challenges and Future Directions

Despite its promise, (2Z)-2-(benzenesulfonamidoimino)-N-(3,4-dimethylphenyl)-2H-chromene-3-carboxamide faces hurdles such as poor solubility and uncharacterized pharmacokinetics. Future studies should prioritize:

  • Solubility Enhancement: Prodrug strategies or nanoparticle formulations.

  • Target Identification: Proteomic profiling to elucidate molecular targets.

  • In Vivo Validation: Efficacy and toxicity studies in animal models.

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